5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate
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Overview
Description
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate is a chemical compound with the molecular formula C12H18N4O6S2 and a molecular weight of 378.42 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the reaction of 5-methyl-2-(pyridin-4-yl)pyrimidine with dimethanesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new
Properties
CAS No. |
61310-54-1 |
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Molecular Formula |
C12H18N4O6S2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methanesulfonic acid;5-methyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4.2CH4O3S/c1-7-6-13-10(14-9(7)11)8-2-4-12-5-3-8;2*1-5(2,3)4/h2-6H,1H3,(H2,11,13,14);2*1H3,(H,2,3,4) |
InChI Key |
XAXHTQUZQYQUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)C2=CC=NC=C2.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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